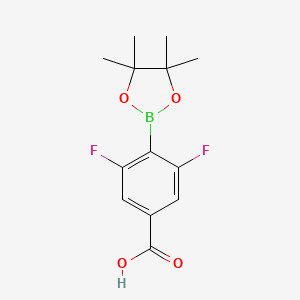

4-Carboxy-2,6-difluorophenylboronic acid pinacol ester, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

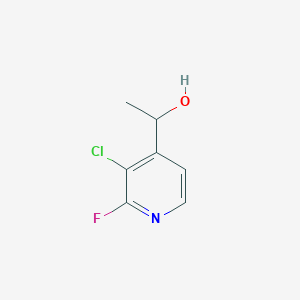

4-Carboxy-2,6-difluorophenylboronic acid pinacol ester is a chemical compound with the CAS Number: 1031857-96-1. It has a molecular weight of 284.07 . It is also known as 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid .

Molecular Structure Analysis

The IUPAC name for this compound is 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid . The InChI code is 1S/C13H15BF2O4/c1-12(2)13(3,4)20-14(19-12)10-8(15)5-7(11(17)18)6-9(10)16/h5-6H,1-4H3,(H,17,18) .Chemical Reactions Analysis

Boronic esters are often used in Suzuki–Miyaura coupling reactions . This process involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical and Chemical Properties Analysis

The compound has a molecular weight of 284.07 . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Enzymatic Reactions and Biocatalysis

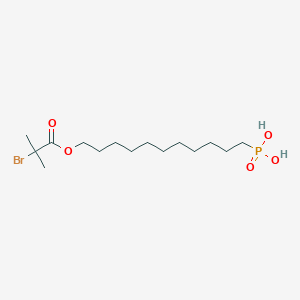

Carboxylic ester hydrolases (CEHs) play a crucial role in the hydrolysis of carboxylic esters, including derivatives like 4-carboxy-2,6-difluorophenylboronic acid pinacol ester, into alcohols and acids. These enzymes are utilized in diverse catalytic machineries due to their specificity towards various esters, and their structural studies are essential for understanding their biological roles and potential in structure-based engineering for industrial applications (Oh, Kim, & Kim, 2019).

Biotechnological Production

The fermentation of sugars present in biomass to produce lactic acid, which can be further processed into valuable chemicals such as lactate ester, underscores the importance of ester derivatives in green chemistry. These biotechnological routes exemplify the application of carboxylic acids and esters in synthesizing biodegradable polymers and other chemicals from renewable resources (Gao, Ma, & Xu, 2011).

Understanding Biocatalyst Inhibition

Research into the inhibition effects of carboxylic acids, including ester derivatives, on microbial biocatalysts like Escherichia coli and Saccharomyces cerevisiae is pivotal. This understanding aids in developing metabolic engineering strategies to enhance microbial tolerance against these compounds, which is crucial for bioproduction processes (Jarboe, Royce, & Liu, 2013).

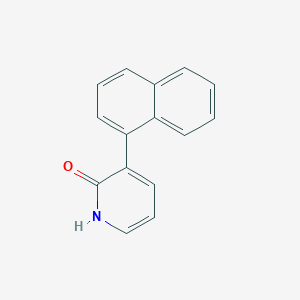

Novel Carboxylic Acid Bioisosteres

The exploration of novel carboxylic acid bioisosteres highlights the development of substitutes for carboxylic acid-containing drugs, with improved pharmacological profiles. This research underscores the potential applications of specific esters in medicinal chemistry, aiming to overcome obstacles such as toxicity, reduced metabolic stability, or limited passive diffusion across biological membranes (Horgan & O’ Sullivan, 2021).

Environmental Degradation Studies

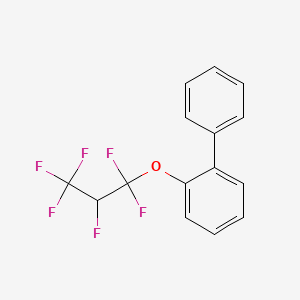

Polyfluoroalkyl chemicals, which can be precursors to perfluoroalkyl carboxylic acids, undergo microbial degradation leading to environmental contaminants like PFCAs. Studies on the biodegradability of these compounds in environmental samples are crucial for assessing their fate and impact, thereby indicating the relevance of understanding the degradation pathways of fluorochemical esters (Liu & Mejia Avendaño, 2013).

Wirkmechanismus

Target of Action

Boronic esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions . Therefore, the targets can be considered as the reactants in these reactions that form new carbon-carbon bonds.

Mode of Action

The compound interacts with its targets through a process known as the Suzuki–Miyaura coupling . This reaction involves the cross-coupling of an organoboron compound (like the 4-Carboxy-2,6-difluorophenylboronic acid pinacol ester) with a halide or pseudo-halide using a palladium catalyst . The reaction is characterized by its mild and functional group tolerant conditions, and it results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, affects the biochemical pathways involved in the synthesis of various organic compounds . The creation of new carbon-carbon bonds can lead to the formation of complex organic molecules, which can have various downstream effects depending on the specific molecules produced.

Pharmacokinetics

For instance, pinacol boronic esters are usually bench stable, easy to purify, and often commercially available, which can make them more accessible for use in reactions .

Result of Action

The result of the action of 4-Carboxy-2,6-difluorophenylboronic acid pinacol ester is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of complex organic molecules, which can have various effects at the molecular and cellular levels depending on the specific molecules produced.

Action Environment

The action of 4-Carboxy-2,6-difluorophenylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of the reaction . Additionally, the compound’s stability can be affected by air and moisture . Therefore, these factors should be carefully controlled to ensure the compound’s efficacy and stability.

Safety and Hazards

Zukünftige Richtungen

Boronic esters are highly valuable building blocks in organic synthesis . They are used in a variety of reactions and have been tailored for application under specific conditions . Future research may focus on developing new borane reagents and exploring their potential applications in various chemical reactions .

Eigenschaften

IUPAC Name |

3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BF2O4/c1-12(2)13(3,4)20-14(19-12)10-8(15)5-7(11(17)18)6-9(10)16/h5-6H,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYXVWDLNOWTQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BF2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-3-[t-Butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid](/img/structure/B6322459.png)

![[4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322476.png)

![[4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322493.png)